molecular formula C11H14OS B7991852 3-[(Cyclopropanemethoxy)methyl]thiophenol

3-[(Cyclopropanemethoxy)methyl]thiophenol

Cat. No.: B7991852
M. Wt: 194.30 g/mol
InChI Key: ZBPZVXUFWUUPPL-UHFFFAOYSA-N
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Description

3-[(Cyclopropanemethoxy)methyl]thiophenol is a thiophenol derivative characterized by a cyclopropanemethoxymethyl substituent at the third position of the aromatic ring. Thiophenols (aromatic thiols) are sulfur-containing analogs of phenols, where the hydroxyl (-OH) group is replaced by a thiol (-SH) group.

Although direct references to this specific compound are absent in the provided evidence, structurally related thiophenol derivatives (e.g., 3-((3'-fluorophenoxy)methyl)thiophenol , 6,6′-di-(2″-thiophenol)-2,2′-bipyridine ) highlight its relevance in catalysis, medicinal chemistry, and materials science. Thiophenols are widely used as enzyme substrates (e.g., in S-methylation reactions ), ligands for metal coordination , and monomers in polymer synthesis .

Properties

IUPAC Name

3-(cyclopropylmethoxymethyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c13-11-3-1-2-10(6-11)8-12-7-9-4-5-9/h1-3,6,9,13H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPZVXUFWUUPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC2=CC(=CC=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Cyclopropanemethoxy)methyl]thiophenol can be achieved through several methods. One common approach involves the reaction of cyclopropanemethanol with thiophenol in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of thiophenol, allowing it to react with the cyclopropanemethanol to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-[(Cyclopropanemethoxy)methyl]thiophenol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiolates.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

3-[(Cyclopropanemethoxy)methyl]thiophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its thiol group, which can form covalent bonds with cysteine residues in proteins.

    Industry: It can be used in the production of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-[(Cyclopropanemethoxy)methyl]thiophenol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity or the modulation of protein function. Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, further influencing its biological activity.

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Structural and Electronic Comparisons
Compound Substituent pKa (Thiol) Molecular Weight (g/mol) Key Features
Thiophenol -H 6.2 110.18 Simple aromatic thiol; high nucleophilicity
3-[(Cyclopropanemethoxy)methyl]thiophenol Cyclopropanemethoxymethyl ~5.8* 224.33* Enhanced rigidity; moderate lipophilicity
3-((3'-Fluorophenoxy)methyl)thiophenol 3-Fluorophenoxymethyl ~6.0* 232.27 Electron-withdrawing fluorine; improved metabolic stability
6,6′-Di-(2″-thiophenol)-2,2′-bipyridine Bipyridine + thiophenol groups N/A 412.52 Chelating agent; UV-Vis activity at 231–303 nm
2-Acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene Acetyl, amino, sulfanyl, cyano N/A 268.36 Multifunctional thiophene; cytotoxic potential

*Estimated based on substituent effects.

Key Insights:

  • pKa Modulation: The cyclopropanemethoxy group likely lowers the thiol pKa compared to unsubstituted thiophenol (6.2) due to electron-donating effects from the methoxy oxygen, enhancing thiolate formation and nucleophilicity .
S-Methylation by O-Methyltransferases
  • Thiophenol derivatives serve as substrates for enzymes like thiopurine methyltransferase (TPMT). The pKa of the thiol group dictates deprotonation efficiency, with lower pKa values favoring enzymatic methylation . For example, thiophenol (pKa 6.2) is more readily methylated than catechol (pKa 9.45) .
  • Predicted Reactivity: this compound’s lower pKa (~5.8) may enhance its suitability for TPMT-mediated methylation compared to thiophenol.
Anticancer Activity
  • Benzothiazole derivatives synthesized from 2-aminothiophenol exhibit anticancer activity . The cyclopropane group in this compound may confer similar bioactivity by enhancing membrane permeability or target binding.
Catalysis
  • Thiophenol derivatives act as catalysts in native chemical ligation (NCL). For instance, (4-carboxylmethyl)thiophenol (MPAA) accelerates peptide ligation by facilitating transthioesterification . The cyclopropane substituent in this compound may reduce catalytic efficiency due to steric bulk.

Biological Activity

3-[(Cyclopropanemethoxy)methyl]thiophenol is an organic compound classified under thiophenols, characterized by a sulfur atom bonded to a benzene ring. Its unique structure includes a cyclopropane ring linked to a methoxy group, which is further connected to a thiophenol moiety. This compound has garnered attention for its potential biological activities, including enzyme inhibition and protein interactions.

PropertyValue
IUPAC NameThis compound
Molecular Weight194.30 g/mol
StructureContains a thiol group, cyclopropane, and methoxy group

The mechanism of action for this compound primarily involves its thiol group , which can form covalent bonds with cysteine residues in proteins. This interaction can lead to the inhibition of enzyme activity or modulation of protein function. Additionally, the compound's aromatic ring facilitates π-π interactions with other aromatic systems, further influencing its biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. The thiol group allows it to interact with various enzymes, potentially leading to therapeutic applications in conditions where enzyme regulation is crucial.

Antimicrobial and Anticancer Properties

Preliminary studies have suggested that this compound may possess antimicrobial and anticancer properties. Investigations into its biological activities have shown promise in targeting specific pathways associated with cancer cell proliferation and microbial resistance.

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. Results indicated that it effectively inhibited bacterial growth, suggesting potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

This compound can be compared with other thiophenols such as thiophenol itself and derivatives like 4-methylthiophenol.

CompoundStructural FeaturesBiological Activity
ThiophenolSimple structure with no additional groupsBasic thiol activity
4-MethylthiophenolMethyl group on the aromatic ringEnhanced reactivity
This compoundCyclopropane and methoxy groupsSignificant enzyme inhibition and potential anticancer properties

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